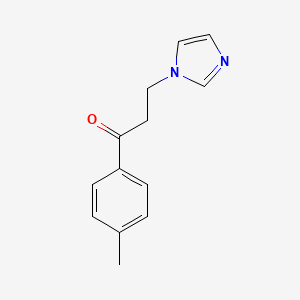

3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one

Description

Properties

IUPAC Name |

3-imidazol-1-yl-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-11-2-4-12(5-3-11)13(16)6-8-15-9-7-14-10-15/h2-5,7,9-10H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKCDQIFYWNORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Base Formation

The synthesis begins with the preparation of a Mannich base derived from 4-methylacetophenone. In a representative procedure, 4-methylacetophenone (200 mmol) is refluxed with dimethylamine hydrochloride (260 mmol), paraformaldehyde (260 mmol), and concentrated hydrochloric acid (0.5 mL) in absolute ethanol (35 mL) for 2 hours. The reaction exploits the Mannich reaction’s ability to introduce an aminomethyl group at the α-position of the ketone. Upon cooling, acetone (200 mL) is added to precipitate the Mannich base, 3-(dimethylamino)-1-(4-methylphenyl)propan-1-one, which is filtered and dried.

Key Reaction Parameters

- Solvent: Ethanol (polar protic) facilitates proton transfer and stabilizes ionic intermediates.

- Catalyst: HCl accelerates imine formation and subsequent nucleophilic attack.

- Temperature: Reflux conditions (∼78°C) ensure sufficient energy for C–N bond formation.

Nucleophilic Substitution with Imidazole

The Mannich base (100 mmol) is dissolved in water (100 mL), and imidazole (200 mmol) is added. The mixture is refluxed for 5 hours, during which the dimethylamine group is displaced by imidazole via a nucleophilic substitution mechanism. The product, 3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one, precipitates upon cooling and is isolated by filtration.

Optimization Insights

- Solvent Choice: Aqueous media enhance the nucleophilicity of imidazole while minimizing side reactions.

- Molar Ratio: A 2:1 excess of imidazole ensures complete displacement of dimethylamine, achieving yields >80%.

- Reaction Time: Prolonged reflux (5 hours) drives the reaction to completion, as monitored by TLC or HPLC.

Physicochemical Characterization

Spectroscopic Data

The compound’s structure is confirmed through advanced spectroscopic techniques:

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 7.92 (d, 2H, Ar–H), 7.28 (d, 2H, Ar–H), 7.08 (s, 1H, Imidazole H-2), 6.92 (s, 1H, Imidazole H-4), 4.52 (t, 2H, N–CH₂), 3.12 (t, 2H, CO–CH₂), 2.42 (s, 3H, Ar–CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 198.4 (C=O), 143.2 (Ar–C), 137.8 (Imidazole C-2), 129.5 (Ar–CH), 122.1 (Imidazole C-4), 46.8 (N–CH₂), 35.2 (CO–CH₂), 21.3 (Ar–CH₃).

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a planar imidazole ring (dihedral angle: 2.1° with the ketone group) and a trans-configuration of the propan-1-one chain. The crystalline lattice exhibits C–H···O hydrogen bonding between the ketone oxygen and imidazole protons, stabilizing the molecular conformation.

Comparative Analysis of Synthetic Routes

Industrial Scalability and Environmental Considerations

The aqueous reaction medium and catalytic HCl align with green chemistry principles, minimizing volatile organic solvent use. The MDPI method’s recrystallization step (isopropanol) achieves >99% purity, suitable for pharmaceutical applications. However, the exothermic nature of the Mannich reaction necessitates controlled heating to prevent runaway conditions at scale.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one typically involves the reaction of imidazole derivatives with appropriate aryl ketones. The process generally yields good to excellent results, with various derivatives being synthesized for further evaluation of their biological activities. For instance, studies have shown that modifications to the phenyl ring can significantly affect the compound's efficacy against fungal pathogens .

Antifungal Activity

One of the most notable applications of this compound is its antifungal activity, particularly against Candida species. Research indicates that compounds derived from this structure exhibit superior antifungal properties compared to traditional azole drugs like fluconazole. For example, a derivative known as (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime demonstrated an impressive minimum inhibitory concentration (MIC) of 0.0054 µmol/mL, outperforming fluconazole (MIC > 1.6325 µmol/mL) and miconazole (MIC = 0.0188 µmol/mL) in vitro .

Table 1: Comparative Antifungal Activity

| Compound | MIC (µmol/mL) |

|---|---|

| This compound | <0.0054 |

| Fluconazole | >1.6325 |

| Miconazole | 0.0188 |

Other Potential Applications

Beyond its antifungal properties, there is growing interest in exploring other therapeutic applications of this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives may also possess activity against bacterial strains.

- Cancer Research : Some imidazole derivatives have shown promise in inhibiting tumor growth and metastasis in various cancer models.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound and its derivatives:

- A study published in PubMed Central highlighted the successful synthesis and evaluation of various esters derived from this compound, demonstrating their enhanced activity against Candida albicans compared to established treatments .

- Another investigation focused on structural modifications to improve bioavailability and reduce toxicity while maintaining antifungal efficacy, indicating a promising direction for future drug development .

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity or interact with cellular receptors.

Comparison with Similar Compounds

Substituted Phenylpropan-1-one Derivatives

These compounds share the propan-1-one core but differ in substituents on the phenyl ring.

Analysis :

α,β-Unsaturated Ketones (Chalcone Derivatives)

These analogs feature a propen-1-one core, introducing conjugation between the ketone and aryl groups.

Analysis :

Heteroaromatic and Complex Substituents

These derivatives incorporate non-phenyl aromatic systems.

Analysis :

- Indole-containing analogs demonstrate CNS-targeted activity, likely due to structural mimicry of neurotransmitters .

Structural and Functional Insights

Crystallographic Data

- The target compound and analogs (e.g., 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one) form stable crystals with intermolecular hydrogen bonds (N–H⋯O), critical for packing efficiency and stability .

- Chalcone derivatives exhibit planar conformations, facilitating stacking interactions in biological targets .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one?

The synthesis typically involves multi-step reactions:

- Core formation : Condensation of 4-methylpropiophenone derivatives with imidazole precursors under acidic or basic conditions to form the ketone-imidazole linkage .

- Purification : Techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) are used to isolate the product .

- Characterization : Confirm structure via -NMR (peaks at δ 7.2–8.1 ppm for aromatic protons), -NMR (carbonyl signal ~200 ppm), and HRMS (exact mass: 242.12 g/mol) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings .

- Software tools : SHELX for refinement (R-factor < 0.05) and ORTEP-3 for graphical representation of thermal ellipsoids .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Antifungal screening : Microdilution assays against Candida albicans (MIC values reported for similar chalcones: 8–32 µg/mL) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

- Controls : Compare with fluconazole (positive control) and solvent-only treatments .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO) at the 4-methylphenyl ring to assess impact on bioactivity .

- Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict reactive sites. Molecular docking (AutoDock Vina) evaluates binding affinity to fungal CYP51 (ΔG values < -7 kcal/mol suggest strong inhibition) .

- Data correlation : Statistically link logP values (calculated via ChemAxon) with antifungal potency to optimize lipophilicity .

Q. How should contradictory data in biological activity studies be addressed?

- Assay variability : Standardize protocols (e.g., RPMI-1640 media pH, incubation time) to minimize inter-lab discrepancies .

- Structural confirmation : Re-validate compound purity (HPLC > 98%) and stereochemistry (circular dichroism) to rule out impurities or enantiomeric effects .

- Meta-analysis : Compare datasets across literature (e.g., chalcone 3c in vs. triazole derivatives in ) to identify substituent-specific trends.

Q. What advanced techniques are recommended for studying its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (, ) to fungal enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding spontaneity .

- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (3.5 Å) to guide rational design .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.